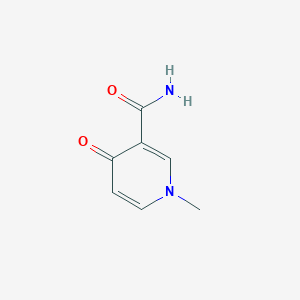

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide

Übersicht

Beschreibung

N-Methyl-4-pyridone-3-carboxamide is a chemical compound with the molecular formula C7H8N2O2. It is a breakdown product of niacin (vitamin B3) and is associated with various biological and chemical properties . This compound has garnered interest due to its potential implications in health and disease, particularly in relation to cardiovascular health .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Methyl-4-pyridon-3-carboxamid kann durch verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren umfasst die Methylierung von 4-Pyridon-3-carboxamid. Dieser Prozess erfordert in der Regel die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat unter basischen Bedingungen . Die Reaktion wird in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt, um den Methylierungsprozess zu erleichtern.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von N-Methyl-4-pyridon-3-carboxamid kontinuierliche Durchflussreaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die gewünschte Reinheit der Verbindung zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Methyl-4-pyridon-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen wie Amine oder Alkohole umwandeln.

Substitution: N-Methyl-4-pyridon-3-carboxamid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren oder basischen Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden unter wasserfreien Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Amine oder Alkohole produzieren kann. Substitutionsreaktionen führen zur Bildung neuer Derivate mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

N-Methyl-4-pyridon-3-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in Stoffwechselwegen und ihre Auswirkungen auf zelluläre Prozesse untersucht.

Industrie: Es wird bei der Produktion von Pharmazeutika und anderen chemischen Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-Methyl-4-pyridon-3-carboxamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Es ist bekannt, die Aktivität von Enzymen und Proteinen zu modulieren, die an Stoffwechselprozessen beteiligt sind. Zum Beispiel kann es die Spiegel von Nicotinamid-Adenin-Dinucleotid (NAD+) und seinen verwandten Metaboliten beeinflussen, die eine entscheidende Rolle im zellulären Energiestoffwechsel und Redoxreaktionen spielen . Darüber hinaus wurde gezeigt, dass die Verbindung in bestimmten Zelltypen Autophagie induziert, was unter bestimmten Bedingungen zum Zelltod führt .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyridone ring and carboxamide group undergo oxidation under specific conditions:

-

Pyridone ring oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ may further oxidize the carbonyl group or adjacent positions, forming hydroxylated or carboxylated derivatives .

-

Carboxamide oxidation : The amide group can oxidize to a carboxylic acid, yielding 1-methyl-4-oxo-3-pyridinecarboxylic acid .

Example Reaction Pathway:

Reduction Reactions

Reductive modifications target the pyridone ring or carboxamide:

-

Ring reduction : Agents like NaBH₄ or LiAlH₄ reduce the carbonyl group to a hydroxyl group, forming dihydroxy derivatives .

-

Amide reduction : The carboxamide group can be reduced to an amine, producing 1-methyl-4-oxo-3-pyridinylamine .

Example Reaction Pathway:

Substitution Reactions

Electrophilic substitution occurs at reactive positions on the pyridone ring:

-

Nucleophilic attack : The carboxamide group directs substitution to the 2- or 5-positions of the ring, forming halogenated or alkylated derivatives .

-

Demethylation : Strong acids or bases may cleave the N-methyl group, yielding 4-pyridone-3-carboxamide .

Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Produces 1-methyl-4-oxo-3-pyridinecarboxylic acid and ammonia .

-

Basic hydrolysis : Forms the corresponding carboxylate salt .

Example Reaction Pathway:

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to its functional groups:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 4-Pyridone | Pyridone ring | Lacks carboxamide; reduced substitution sites |

| Nicotinamide | Pyridine, carboxamide | Aromatic ring vs. pyridone; differing redox behavior |

| 2-Pyridone | Pyridone ring | Substitution directed to different ring positions |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Biomarker for Peroxisome Proliferation

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide has been identified as a potential biomarker for peroxisome proliferation in animal models, particularly in rats. This application is significant in toxicology and pharmacology, where understanding the mechanisms of peroxisome proliferation can aid in assessing the safety and efficacy of various compounds .

Modulation of Energy Metabolism

Research indicates that this compound can alter energy metabolism by inhibiting mitochondrial ATP production and glycolysis. This property may have implications for studying metabolic disorders and developing therapeutic strategies for conditions such as obesity and diabetes .

Pharmaceutical Development

Given its role as a metabolite and its effects on energy metabolism, this compound may serve as a lead compound in the development of new drugs targeting metabolic pathways. Its structural characteristics allow for modifications that could enhance its pharmacological properties .

Case Studies

Wirkmechanismus

The mechanism of action of N-Methyl-4-pyridone-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and proteins involved in metabolic processes. For instance, it can influence the levels of nicotinamide adenine dinucleotide (NAD+) and its related metabolites, which play crucial roles in cellular energy metabolism and redox reactions . Additionally, the compound has been shown to induce autophagy in certain cell types, leading to cell death under specific conditions .

Vergleich Mit ähnlichen Verbindungen

N-Methyl-4-pyridon-3-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

N-Methyl-2-pyridon-5-carboxamid: Ein weiteres Abbauprodukt von Niacin mit ähnlichen chemischen Eigenschaften.

4-Pyridon-3-carboxamid: Eine verwandte Verbindung, der die Methylgruppe an der Stickstoffposition fehlt.

Nicotinamid: Die Stammverbindung, von der N-Methyl-4-pyridon-3-carboxamid abgeleitet ist.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. N-Methyl-4-pyridon-3-carboxamid ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das seine chemische Reaktivität und biologischen Wirkungen beeinflusst .

Biologische Aktivität

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide, also known as N-Methyl-4-pyridone-3-carboxamide, is a compound with significant biological activity. This article reviews its mechanisms of action, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : Approximately 152.15 g/mol

- CAS Registry Number : 769-49-3

The compound is structurally related to nicotinamide, a precursor of vitamin B3, and plays a role in various metabolic pathways.

This compound primarily targets the energy metabolism pathway , influencing mitochondrial ATP production and glycolysis. Its inhibition of these processes results in altered energy metabolism, which may have implications for cellular function and health .

Biochemical Pathways Affected

- Energy Metabolism : Inhibits mitochondrial ATP production.

- Glycolysis : Alters glucose metabolism pathways.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Role as a Biomarker

This compound has been identified as a potential biomarker for peroxisome proliferation . Elevated levels of N-Methyl-4-pyridone-3-carboxamide have been detected in the urine of rats exposed to peroxisome proliferators, indicating its utility in assessing peroxisome proliferation in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Potential Toxicity

While this compound has beneficial properties, it is also considered a uremic toxin . Its accumulation in the blood may contribute to uremic syndrome, particularly in individuals with impaired kidney function. Further research is required to elucidate its toxicity mechanisms and clinical implications .

Eigenschaften

IUPAC Name |

1-methyl-4-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLRWTOPTKGYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227697 | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Methyl-4-pyridone-3-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

769-49-3 | |

| Record name | N1-Methyl-4-pyridone-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIHYDRO-1-METHYL-4-OXO-3-PYRIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4S15CI8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N1-Methyl-4-pyridone-3-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.